N'-[6-(3,4-dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzohydrazide
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Overview
Description
N’-[6-(3,4-dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzohydrazide is a complex organic compound with the molecular formula C19H17N7O2 and a molar mass of 375.38398 g/mol . This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyrazine ring, and a benzohydrazide moiety.
Preparation Methods
The synthesis of N’-[6-(3,4-dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compoundsReaction conditions may vary, but common reagents include hydrazine derivatives, aromatic amines, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
N’-[6-(3,4-dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
N’-[6-(3,4-dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N’-[6-(3,4-dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-[6-(3,4-dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzohydrazide can be compared with other similar compounds, such as:
- N’-[6-(3,4-dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzamide
- N’-[6-(3,4-dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzoic acid These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and potential applications .
Properties
Molecular Formula |
C19H17N7O2 |
---|---|
Molecular Weight |
375.4g/mol |
IUPAC Name |
N'-[6-(3,4-dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzohydrazide |
InChI |
InChI=1S/C19H17N7O2/c1-11-8-9-14(10-12(11)2)20-15-16(22-18-17(21-15)25-28-26-18)23-24-19(27)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,24,27)(H,20,21,25)(H,22,23,26) |
InChI Key |
UADZPISJTYOHIF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC3=NON=C3N=C2NNC(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=NON=C3N=C2NNC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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